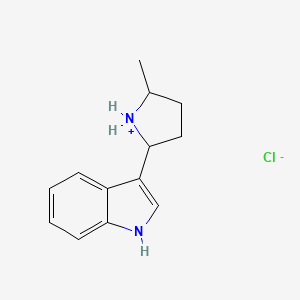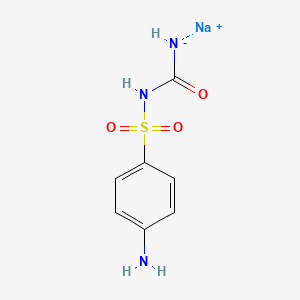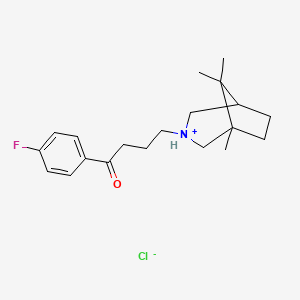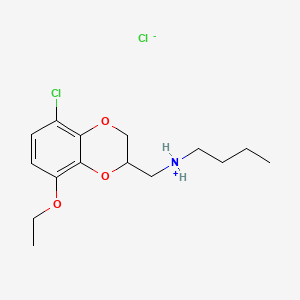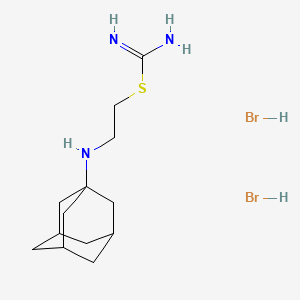
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is a compound with the molecular formula C13H25Br2N3S and a molecular weight of 415.231 . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which imparts unique properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide typically involves the reaction of 1-adamantylamine with 2-bromoethyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and unique structural properties.
Mechanism of Action
The mechanism of action of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The sulfur and bromide components can participate in redox reactions, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl imidothiocarbamate dihydrochloride: Similar in structure but with different substituents, leading to varied chemical and biological properties.
1-Adamantanamine derivatives: These compounds share the adamantyl group but differ in their functional groups, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is unique due to its combination of the adamantyl group with a pseudourea structure, providing a balance of stability and reactivity. This makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
37018-52-3 |
|---|---|
Molecular Formula |
C13H25Br2N3S |
Molecular Weight |
415.23 g/mol |
IUPAC Name |
2-(1-adamantylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C13H23N3S.2BrH/c14-12(15)17-2-1-16-13-6-9-3-10(7-13)5-11(4-9)8-13;;/h9-11,16H,1-8H2,(H3,14,15);2*1H |
InChI Key |
KBPKLGXJWWCUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCSC(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

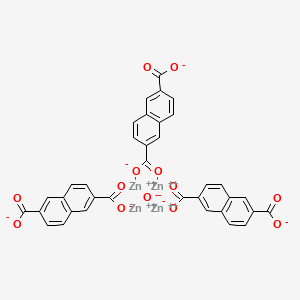


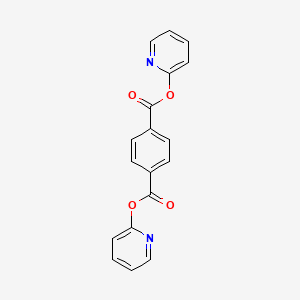
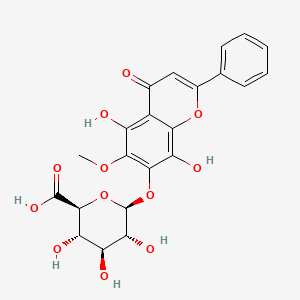

![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)

